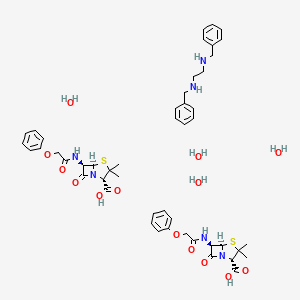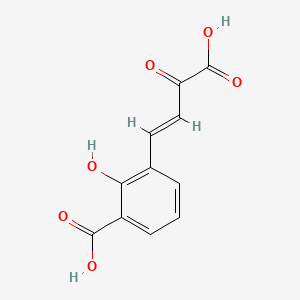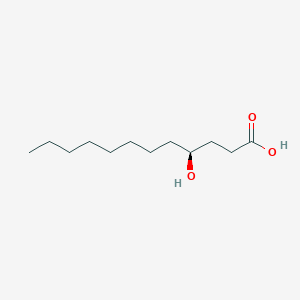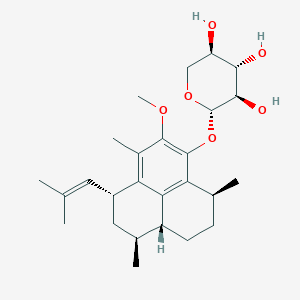
Phenoxymethylpenicillin benzathine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Phenoxymethylpenicillin benzathine is synthesized by combining phenoxymethylpenicillin with benzathine. The preparation involves dissolving phenoxymethylpenicillin in a solvent mixture of ethanol and dichloromethane, followed by the addition of benzathine . The reaction is carried out under controlled conditions to ensure the formation of the desired compound.
Industrial Production Methods
In industrial settings, this compound is produced using solid dispersion methods. This involves the use of hydrophilic carriers such as polyvinyl pyrrolidone (PVP-K30) and hydroxypropyl methylcellulose (HPMC) to enhance the dissolution rate of the compound . The solid dispersion method improves the flowability, wettability, and dissolution characteristics of the drug.
化学反応の分析
Types of Reactions
Phenoxymethylpenicillin benzathine undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the breakdown of the penicillin structure.
Oxidation: Phenoxymethylpenicillin can undergo oxidation reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, particularly at the phenoxymethyl group.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Hydrolysis: Breakdown products of the penicillin structure.
Oxidation: Oxidized derivatives of phenoxymethylpenicillin.
Substitution: Substituted phenoxymethylpenicillin derivatives.
科学的研究の応用
Phenoxymethylpenicillin benzathine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the stability and reactivity of penicillin derivatives.
Biology: Employed in research on bacterial cell wall synthesis and antibiotic resistance mechanisms.
Medicine: Used to treat mild to moderate infections in the respiratory tract, skin, and soft tissues.
Industry: Utilized in the development of new antibiotic formulations and drug delivery systems.
作用機序
Phenoxymethylpenicillin benzathine exerts its effects by inhibiting the biosynthesis of cell wall mucopeptide in bacteria . It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the third and final stage of bacterial cell wall synthesis . This leads to the weakening of the cell wall and ultimately the death of the bacterial cell.
類似化合物との比較
Phenoxymethylpenicillin benzathine is unique due to its prolonged release properties provided by the benzathine component. Similar compounds include:
Penicillin G benzathine: Another long-acting penicillin used for similar indications.
Penicillin V potassium: A potassium salt form of phenoxymethylpenicillin with a shorter duration of action.
Amoxicillin: A broader-spectrum penicillin antibiotic with different pharmacokinetic properties.
This compound stands out due to its combination of phenoxymethylpenicillin’s efficacy and benzathine’s prolonged release, making it suitable for long-term prophylaxis and treatment of infections.
特性
CAS番号 |
63690-57-3 |
|---|---|
分子式 |
C48H64N6O14S2 |
分子量 |
1013.2 g/mol |
IUPAC名 |
N,N'-dibenzylethane-1,2-diamine;3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;tetrahydrate |
InChI |
InChI=1S/2C16H18N2O5S.C16H20N2.4H2O/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;;;;/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,17-18H,11-14H2;4*1H2 |
InChIキー |
WGLORUYLLMHSJU-UHFFFAOYSA-N |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O.O.O.O |
異性体SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O.O.O.O |
正規SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O.O.O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2E)-2-[(4-benzoyloxy-3-ethoxyphenyl)methylidene]hydrazinyl]benzoic acid](/img/structure/B1244049.png)
![1,2-Dithiolane-3-pentanamide, N-[2-(dimethylamino)ethyl]-](/img/structure/B1244050.png)

![2-Hydroxy-6,6a,8,10-tetramethyl-6,7,8,9,10,10a-hexahydroisochromeno[4,3-c]pyridin-1-one](/img/structure/B1244053.png)
![N-[2-(3,4-dichlorophenyl)-4-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylbutyl]-N-methylbenzamide](/img/structure/B1244055.png)

![(5S)-5-ethyl-5-hydroxy-14-[(4-methylpiperazin-1-yl)methyl]-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B1244058.png)




![(2S)-3-[[2-[(5R)-3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]amino]-2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]propanoic acid](/img/structure/B1244068.png)

